
4-Pivalamidopyridine-3-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Pivalamidopyridine-3-boronic acid from 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE has been reported . Boron reagents have been developed for the Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular formula of 4-Pivalamidopyridine-3-boronic acid is C10H15BN2O3.Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Sensing Applications
Boronic acids are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in tracking and studying biological processes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This can be crucial in understanding protein function and structure.
Separation Technologies
Boronic acids have been used in separation technologies . Their unique properties can be leveraged to separate specific compounds from a mixture.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . Their ability to interact with various compounds can be harnessed to create effective therapeutic agents.
Peptide Modifications
Boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications, including the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces .
Synthesis of Diarylborinic Acids
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This highlights the versatility of boronic acids in chemical synthesis.
Material Sciences
Boronic acids have exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . They can be used to create new materials with unique properties.
Mechanism of Action
While the specific mechanism of action for 4-Pivalamidopyridine-3-boronic acid is not mentioned in the search results, bisphosphonates, a class of compounds that includes some boronic acids, are known to bind to hydroxyapatite in bone. The local acidification caused by bone resorption by osteoclasts releases the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis .
Future Directions
While specific future directions for 4-Pivalamidopyridine-3-boronic acid are not mentioned in the search results, there is a general interest in the development of more accurate machine learning-based prediction strategies for studying protein–ligand interactions . Additionally, there is interest in the oxidative conversion of lignin, a complex organic polymer, which could potentially involve boronic acids .
properties
IUPAC Name |
[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJZKUREBNYZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701230 | |
| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pivalamidopyridine-3-boronic acid | |
CAS RN |
955123-29-2 | |
| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




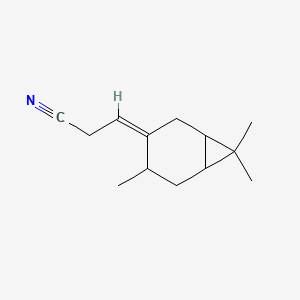
![(1R)-1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinolin-2-ium;chloride](/img/structure/B1505135.png)
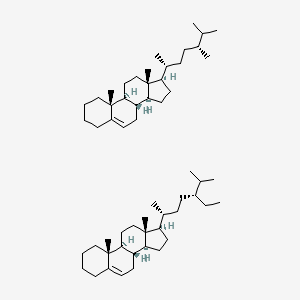
![1-[(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-yl]-4-methylpiperazine](/img/structure/B1505141.png)



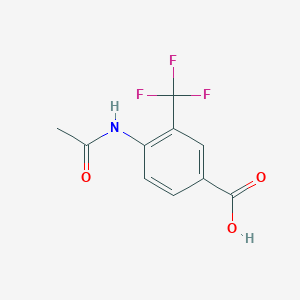

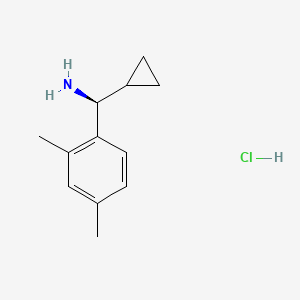

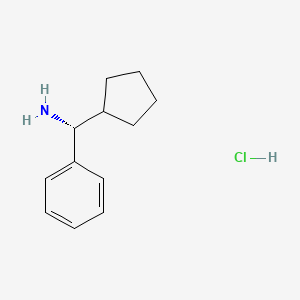
![Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1505155.png)